
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Radioligands for Serotonin Receptors
Research has highlighted the synthesis and application of fluorinated compounds similar to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" in developing PET radioligands for imaging serotonin 5-HT(1A) receptors. These studies aim at improving in vivo quantification of 5-HT(1A) receptors, which are crucial for diagnosing and understanding neuropsychiatric disorders. For instance, a cyclohexanecarboxamide derivative was identified as a selective, high affinity 5-HT1A receptor antagonist, showing promise for enhanced brain imaging techniques (Gonzalo García et al., 2014).
Antimicrobial and Antioxidant Studies
Another line of research involves the synthesis of compounds with cyclopropane cores for antimicrobial and antioxidant applications. Specific derivatives have exhibited significant antibacterial and antifungal properties, along with remarkable antioxidant potential. This suggests their potential utility in developing new antimicrobial agents (K. Raghavendra et al., 2016).
Polymer Chemistry
Research into the enzymatic catalysis of para-functionalized phenol derivatives has utilized compounds structurally related to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" for the oligomerization of specific derivatives. This highlights a potential application in polymer chemistry, specifically in the development of novel polymeric materials (Yan Pang et al., 2003).
Antimicrobial Activity
Compounds containing the cyclopropane motif have been explored for their antimicrobial efficacy. Through various synthetic approaches, derivatives have been assessed for their action against a range of bacterial and fungal strains, underscoring the potential for these compounds in antimicrobial drug development (YN Spoorthy et al., 2021).
Synthesis and Biological Activity
There's ongoing interest in the synthesis and biological activity exploration of cyclopropane-carboxamide derivatives. Studies have established methods for high-yield synthesis and characterized the compounds for potential therapeutic applications, indicating a wide scope for future pharmacological studies (Zhihui Zhou et al., 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-5-3-13(4-6-14)18(7-8-18)17(22)20-12-15(23-10-9-21)16-2-1-11-24-16/h1-6,11,15,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLQEGSBNVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

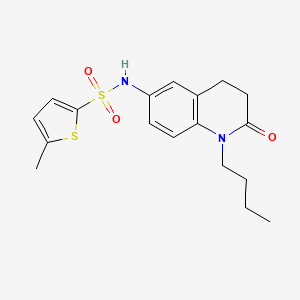
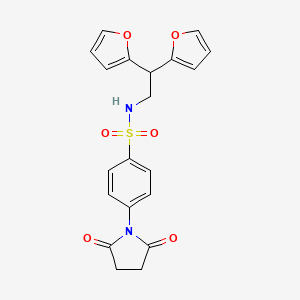
![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)
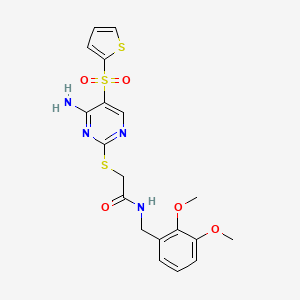
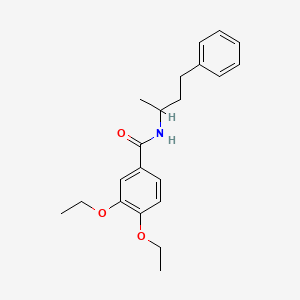
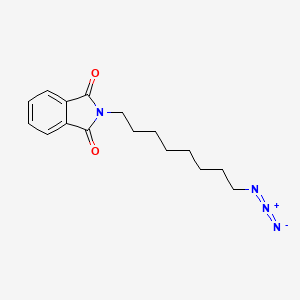
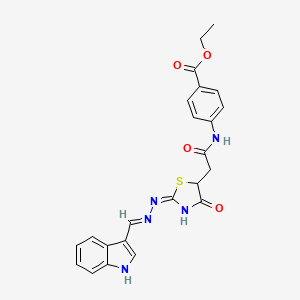
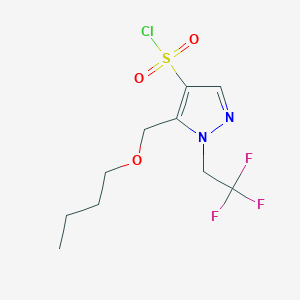
![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
